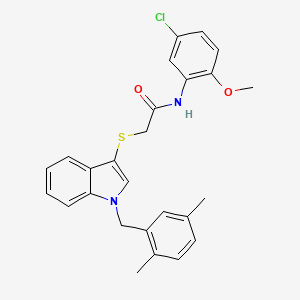
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H25ClN2O2S and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism in Herbicides
A study by Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the carcinogenic potential of these compounds in rats. While not directly mentioning N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide, the research is relevant for understanding the metabolic pathways of chloroacetamide derivatives, which could shed light on potential applications or safety considerations in related compounds Environmental Health Perspectives.
Novel Reagents for N-Acetamide Nucleophiles
Sakai et al. (2022) introduced two new reagents, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), which serve as equivalents of N-acetamide nucleophiles. These compounds, through their ease of handling and reactivity with alkyl halides and sulfonates, facilitate the synthesis of N-alkylacetamides, demonstrating their utility in pharmaceutical and natural product synthesis Chemical & Pharmaceutical Bulletin.
Antimicrobial Activity of N-Aryl Acetamide Derivatives
Debnath and Ganguly (2015) synthesized and evaluated the antimicrobial activities of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives against various pathogenic microorganisms, identifying compounds with significant antibacterial and antifungal properties. This research underscores the potential of N-aryl acetamide derivatives in developing new antimicrobial agents Toxicological & Environmental Chemistry.
Structural Orientation and Anion Coordination
Kalita and Baruah (2010) studied the spatial orientation of amide derivatives on anion coordination, revealing how specific structural configurations can influence the self-assembly and interaction properties of amide compounds. Their work on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide contributes to understanding how similar compounds might be utilized in molecular recognition and assembly CrystEngComm.
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, illustrating a green chemistry approach to synthesizing drug intermediates. This highlights the relevance of acetamide groups in synthesizing pharmaceuticals with potential applications for similar chemical structures ACS Omega.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2S/c1-17-8-9-18(2)19(12-17)14-29-15-25(21-6-4-5-7-23(21)29)32-16-26(30)28-22-13-20(27)10-11-24(22)31-3/h4-13,15H,14,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJVFFXJARSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)








